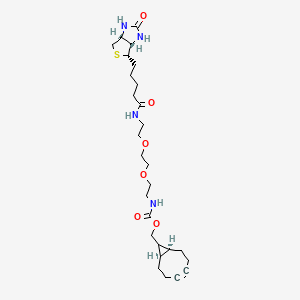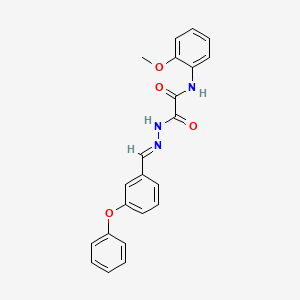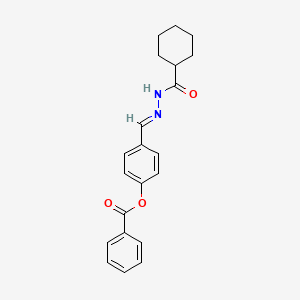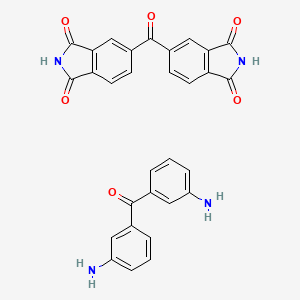![molecular formula C50H42Cl2P2 B12055671 Triphenyl-[[4-[4-(triphenylphosphaniumylmethyl)phenyl]phenyl]methyl]phosphonium dichloride CAS No. 54050-02-1](/img/structure/B12055671.png)
Triphenyl-[[4-[4-(triphenylphosphaniumylmethyl)phenyl]phenyl]methyl]phosphonium dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyl-[[4-[4-(triphenylphosphaniumylmethyl)phenyl]phenyl]methyl]phosphonium dichloride is an organophosphorus compound with the molecular formula C50H42Cl2P2 and a molecular weight of 775.70 g/mol. This compound is known for its utility in research and various chemical applications due to its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl-[[4-[4-(triphenylphosphaniumylmethyl)phenyl]phenyl]methyl]phosphonium dichloride typically involves the reaction of triphenylphosphine with a suitable halogenated biphenyl derivative under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of automated reactors and stringent quality control measures ensures consistent production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Triphenyl-[[4-[4-(triphenylphosphaniumylmethyl)phenyl]phenyl]methyl]phosphonium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran under controlled temperatures .
Major Products
The major products formed from these reactions include triphenylphosphine oxide, various phosphine derivatives, and substituted phosphonium salts .
Wissenschaftliche Forschungsanwendungen
Triphenyl-[[4-[4-(triphenylphosphaniumylmethyl)phenyl]phenyl]methyl]phosphonium dichloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Triphenyl-[[4-[4-(triphenylphosphaniumylmethyl)phenyl]phenyl]methyl]phosphonium dichloride involves its interaction with molecular targets through its phosphonium center. The compound can form stable complexes with various substrates, facilitating catalytic and synthetic processes. The pathways involved include nucleophilic attack, electron transfer, and coordination with metal ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used as a reagent and ligand.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine with similar applications.
Triphenylphosphine dichloride: A related compound with two chloride ions attached to the phosphorus atom.
Uniqueness
Triphenyl-[[4-[4-(triphenylphosphaniumylmethyl)phenyl]phenyl]methyl]phosphonium dichloride is unique due to its biphenyl structure, which provides additional steric and electronic properties compared to simpler phosphonium compounds. This uniqueness enhances its reactivity and utility in various chemical processes .
Eigenschaften
CAS-Nummer |
54050-02-1 |
|---|---|
Molekularformel |
C50H42Cl2P2 |
Molekulargewicht |
775.7 g/mol |
IUPAC-Name |
triphenyl-[[4-[4-(triphenylphosphaniumylmethyl)phenyl]phenyl]methyl]phosphanium;dichloride |
InChI |
InChI=1S/C50H42P2.2ClH/c1-7-19-45(20-8-1)51(46-21-9-2-10-22-46,47-23-11-3-12-24-47)39-41-31-35-43(36-32-41)44-37-33-42(34-38-44)40-52(48-25-13-4-14-26-48,49-27-15-5-16-28-49)50-29-17-6-18-30-50;;/h1-38H,39-40H2;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
HQDNKNPCUFUYTM-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C3=CC=C(C=C3)C[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2R)-1-[(1S)-1-Aminoethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B12055618.png)

![Trisodium;4-[(4-anilino-2-hydroxy-5-sulfonatonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12055623.png)







